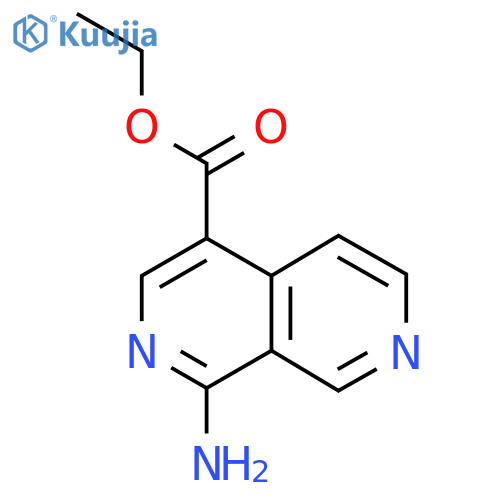Cas no 1609558-86-2 (Ethyl 1-amino-2,7-naphthyridine-4-carboxylate)

1609558-86-2 structure
商品名:Ethyl 1-amino-2,7-naphthyridine-4-carboxylate
CAS番号:1609558-86-2
MF:C11H11N3O2
メガワット:217.223942041397
CID:4935165
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ETHYL 1-AMINO-2,7-NAPHTHYRIDINE-4-CARBOXYLATE
- 1-Amino-2,7-naphthyridine-4-carboxylic acid ethyl ester
- Ethyl 1-amino-2,7-naphthyridine-4-carboxylate
-
- インチ: 1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)8-5-13-4-3-7(8)9/h3-6H,2H2,1H3,(H2,12,14)
- InChIKey: SMUCCMUUGBSWHY-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CN=C(C2C=NC=CC=21)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- トポロジー分子極性表面積: 78.1
- 疎水性パラメータ計算基準値(XlogP): 0.9
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM245026-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A290124-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 95% | 1g |
$1205.0 | 2024-04-23 | |
| Chemenu | CM245026-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 97% | 1g |
$1139 | 2021-08-04 | |
| Alichem | A219008394-1g |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 95% | 1g |
1,303.26 USD | 2021-06-15 | |
| Alichem | A219008394-250mg |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
1609558-86-2 | 95% | 250mg |
482.13 USD | 2021-06-15 |
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1609558-86-2 (Ethyl 1-amino-2,7-naphthyridine-4-carboxylate) 関連製品
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1609558-86-2)Ethyl 1-amino-2,7-naphthyridine-4-carboxylate

清らかである:99%
はかる:1g
価格 ($):1084.0